Furfuryl thiopropionate
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Overview
Description
It is characterized by its unique aroma, which is described as sulfurous, alliaceous, coffee-like, and savory . This compound is commonly used in the flavor and fragrance industry due to its distinctive scent profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furfuryl thiopropionate can be synthesized through the esterification of furfuryl alcohol with propionic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow synthesis techniques. These methods utilize catalysts such as palladium on activated carbon to enhance the efficiency and yield of the reaction . The continuous flow process allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Furfuryl thiopropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The thiopropionate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Furfuryl thiopropionate has a wide range of applications in scientific research, including:
Biology: The compound’s unique aroma makes it useful in studies related to olfactory receptors and sensory perception.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of furfuryl thiopropionate involves its interaction with olfactory receptors, which are responsible for detecting and processing scents. The compound’s molecular structure allows it to bind to these receptors, triggering a sensory response that is perceived as its characteristic aroma . Additionally, its chemical reactivity enables it to participate in various biochemical pathways, contributing to its diverse range of applications.
Comparison with Similar Compounds
Similar Compounds
- Furfuryl methyl sulfide
- Methyl furfuryl disulfide
- Ethyl 3-(furfurylthio)propionate
- Bis(methylthio)methane
Uniqueness
Furfuryl thiopropionate stands out due to its distinctive aroma profile, which combines sulfurous, alliaceous, and coffee-like notes. This unique scent makes it particularly valuable in the flavor and fragrance industry, where it is used to create complex and appealing scent profiles .
Biological Activity
Furfuryl thiopropionate is a sulfur-containing derivative of furfural that has garnered attention for its potential biological activities, particularly in flavoring applications and toxicity evaluations. This article synthesizes relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound (CAS No. 59020-85-8) is characterized by the presence of a thiopropionate group attached to a furfuryl moiety. Its chemical structure can be represented as follows:
This compound is typically synthesized through the reaction of furfuryl mercaptan with propionic acid derivatives, leading to the formation of various thioesters.
Metabolism and Toxicological Profile
Metabolic Pathways
this compound is metabolized primarily through hydrolysis to yield furfuryl mercaptan and propionic acid. The metabolic fate of furfuryl compounds generally involves conversion to furoic acid derivatives, which are then conjugated with glycine and excreted in urine .
Toxicity Studies
A notable study assessed the No Observed Effect Level (NOEL) for this compound, indicating that it shares metabolic pathways with related sulfur-containing furan derivatives. The NOEL for structurally similar compounds has been established at varying levels, suggesting a potential safety margin for dietary intake .
Compound | NOEL (mg/kg bw/day) | Reference |
---|---|---|
Furfuryl mercaptan | 3 | Phillips et al. (1977) |
This compound | Approx. 3 | JECFA (2010) |
Furfuryl thioacetate | 0.83 | Posternak et al. (1969) |
Biological Activity
Flavoring Applications
this compound is primarily used in the food industry as a flavoring agent due to its unique sensory properties. It is known to impart a coffee-like aroma and has been evaluated for safety in food applications .
Case Studies
- Safety Evaluation in Food Products : A series of studies conducted by the European Food Safety Authority (EFSA) indicated that this compound does not pose significant safety concerns at typical dietary levels . The assessment included various flavoring substances, concluding that their metabolic products are unlikely to result in harmful effects when consumed within established limits.
- Toxicological Assessments : Research involving animal models has shown that this compound exhibits low toxicity levels, aligning with findings on its structural analogs. In a 90-day dietary study involving rats, no adverse effects were observed at doses up to 3 mg/kg bw/day .
Properties
IUPAC Name |
O-(furan-2-ylmethyl) propanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-2-8(11)10-6-7-4-3-5-9-7/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRADDDHGRFWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=S)OCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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